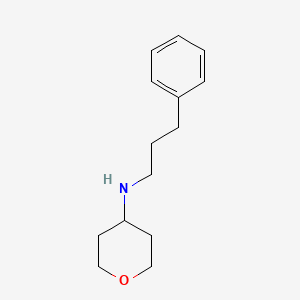

N-(3-phenylpropyl)oxan-4-amine

Description

Properties

IUPAC Name |

N-(3-phenylpropyl)oxan-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO/c1-2-5-13(6-3-1)7-4-10-15-14-8-11-16-12-9-14/h1-3,5-6,14-15H,4,7-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHNSPIXLBXRUQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1NCCCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation via Gabriel Synthesis

The synthesis of 3-phenylpropylamine, a critical precursor, follows a modified Gabriel method. Starting with 3-phenylpropanol , the alcohol is converted to 1-chloro-3-phenylpropane using thionyl chloride or PBr₃. Subsequent reaction with potassium phthalimide in DMF at 90°C for 12 hours yields 2-(3-phenylpropyl)isoindoline-1,3-dione . Hydrazinolysis with hydrazine hydrate in methanol cleaves the phthalimide group, producing 3-phenylpropylamine with an 85% yield after silica gel chromatography.

Key Data :

-

1H NMR (DMSO-) : δ 7.14–7.28 (m, 5H, Ar-H), 2.65 (t, Hz, 2H, CH₂NH₂), 1.72–1.81 (m, 2H, CH₂), 1.52–1.60 (m, 2H, CH₂).

Alkylation of Tetrahydropyran-4-amine

Direct Alkylation with 3-Phenylpropyl Bromide

A scalable route involves reacting 3-phenylpropyl bromide with tetrahydropyran-4-amine under basic conditions:

Procedure :

-

3-Phenylpropyl bromide (1.1 eq) is added to a solution of tetrahydropyran-4-amine (1 eq) in anhydrous DMF.

-

Potassium carbonate (2 eq) is introduced, and the mixture is heated at 60°C for 30 minutes.

-

The crude product is partitioned between diethyl ether and aqueous NaHCO₃, followed by silica gel chromatography (petroleum ether:ethyl acetate = 8:3).

Key Data :

-

1H NMR (CDCl₃) : δ 7.25–7.32 (m, 5H, Ar-H), 3.98–4.02 (m, 2H, OCH₂), 2.68 (t, Hz, 2H, NCH₂), 1.75–1.85 (m, 4H, CH₂), 1.50–1.62 (m, 4H, CH₂).

Reductive Amination Approach

Condensation and Reduction

Tetrahydropyran-4-one and 3-phenylpropylamine undergo reductive amination using sodium borohydride:

Procedure :

-

Tetrahydropyran-4-one (1 eq) and 3-phenylpropylamine (1.2 eq) are stirred in methanol at room temperature for 12 hours to form the imine intermediate.

-

Sodium borohydride (1.5 eq) is added portionwise, and stirring continues for 2 hours.

-

The mixture is quenched with water, extracted with dichloromethane, and purified via column chromatography.

Key Data :

Mitsunobu Coupling Strategy

Alcohol-Amine Coupling

The Mitsunobu reaction couples 3-phenylpropanol with tetrahydropyran-4-amine:

Procedure :

-

3-Phenylpropanol (1.3 eq), tetrahydropyran-4-amine (1 eq), and triphenylphosphine (1.3 eq) are dissolved in dry dichloromethane.

-

Diethyl azodicarboxylate (DEAD, 1.3 eq) is added dropwise at 0°C, and the reaction is stirred at room temperature for 1 hour.

-

The solvent is evaporated, and the residue is purified via silica gel chromatography.

Key Data :

Comparative Analysis of Methods

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR)

Chemical Reactions Analysis

Types of Reactions: N-(3-phenylpropyl)oxan-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The amine group in N-(3-phenylpropyl)oxan-4-amine can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(3-phenylpropyl)oxan-4-amine has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of N-(3-phenylpropyl)oxan-4-amine involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes .

Comparison with Similar Compounds

Research Findings and Implications

- Synthetic Flexibility : The oxane-amine core allows modular modifications, as demonstrated by diverse substituents (aryl, piperidine, fluorinated groups) .

- Yield Optimization : High-yield routes (e.g., 94% for pyridine analog) suggest efficient protocols for scaling up structurally related compounds .

- Unresolved Questions: Limited data on the target compound’s bioactivity or physicochemical properties highlight the need for further experimental validation.

Q & A

Q. What synthetic methodologies are most effective for producing N-(3-phenylpropyl)oxan-4-amine, and how can reaction yields be optimized?

- Methodological Answer : The synthesis of N-(3-phenylpropyl)oxan-4-amine can be achieved via reductive amination between oxan-4-amine and 3-phenylpropionaldehyde under hydrogenation conditions (e.g., using NaBH₃CN or Pd/C). Yield optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., THF or DMF) enhance nucleophilicity of the amine .

- Catalyst screening : Transition-metal catalysts (e.g., Pd) improve selectivity for secondary amine formation .

- Temperature control : Reactions conducted at 50–70°C balance kinetic efficiency and side-product suppression .

Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures ≥95% purity.

Q. How can the structural integrity and purity of N-(3-phenylpropyl)oxan-4-amine be validated?

- Methodological Answer : Use a multi-technique approach:

- NMR spectroscopy : Confirm the presence of the oxane ring (δ 3.5–4.0 ppm for OCH₂) and phenylpropyl chain (δ 7.2–7.4 ppm for aromatic protons) .

- HPLC-MS : Quantify purity (>98%) and detect trace impurities using C18 columns (acetonitrile/water mobile phase) .

- Elemental analysis : Verify molecular formula (C₁₃H₁₉NO) with <0.3% deviation .

Advanced Research Questions

Q. What computational strategies can predict the biological targets and pharmacokinetic properties of N-(3-phenylpropyl)oxan-4-amine?

- Methodological Answer : Leverage in silico tools:

- Molecular docking (AutoDock Vina) : Screen against targets like glutathione S-transferase (GST) or heme oxygenase-1 (HO-1), inferred from structural analogs .

- QSAR modeling : Correlate logP (predicted ~2.8) with membrane permeability using Molinspiration or SwissADME .

- MD simulations (GROMACS) : Assess stability of the oxane ring in aqueous environments over 100-ns trajectories .

Q. How can researchers resolve contradictions in reported bioactivity data for N-(3-phenylpropyl)oxan-4-amine across studies?

- Methodological Answer : Discrepancies may arise from:

- Assay variability : Standardize cell lines (e.g., HEK293 vs. HepG2) and incubation times (24–48 hrs) to minimize off-target effects .

- Metabolic interference : Use liver microsome assays to identify cytochrome P450-mediated degradation pathways .

- Dose-response validation : Perform EC₅₀/IC₅₀ curves in triplicate with positive controls (e.g., cisplatin for cytotoxicity) .

Q. What advanced spectroscopic techniques characterize the stereochemical configuration of N-(3-phenylpropyl)oxan-4-amine?

- Methodological Answer : For enantiomeric resolution:

- Chiral HPLC : Use columns like Chiralpak IA with ethanol/hexane eluents to separate R/S enantiomers .

- VCD (Vibrational Circular Dichroism) : Compare experimental spectra with DFT-calculated models to assign absolute configuration .

- X-ray crystallography : Co-crystallize with tartaric acid derivatives for unambiguous stereochemical determination .

Key Research Gaps and Future Directions

- Mechanistic Studies : Elucidate the role of the oxane ring in modulating GST/HO-1 interactions via mutagenesis assays .

- In Vivo Toxicology : Assess acute toxicity in rodent models (OECD 423 guidelines) to establish safe dosing thresholds.

- Derivatization : Explore sulfonamide or fluorinated analogs to enhance blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.